3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid
Overview
Description
“3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound that is structurally similar to "4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid" . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involved the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .
Molecular Structure Analysis
The molecular formula of the similar compound “4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid” is C17H14N4O2, and it has a molecular weight of 306.32 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives synthesized in the study mentioned above were found to possess more cytotoxic activity than the reference drug (i.e., imatinib) .
Physical and Chemical Properties Analysis
The similar compound “4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid” is a solid substance . It has a molecular weight of 306.32 .
Scientific Research Applications
Antitumor Agents and Enzyme Inhibition
A study by Gangjee et al. (2000) detailed the synthesis of a compound as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting its antitumor activity. The compound was found more inhibitory than LY231514 against TS from various sources and also showed significant inhibitory activity against DHFR from different organisms. This compound inhibited the growth of tumor cells in culture, demonstrating its potential as an antitumor agent Design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase as an antitumor agent.
Luminescent Properties and Material Science Applications
Srivastava et al. (2017) synthesized compounds with aggregation-enhanced emission (AEE) properties. These compounds, linked via a methylene group to benzoic acid, demonstrated luminescence in both solution and solid states, forming nano-aggregates in specific conditions. Their luminescent behavior suggests potential applications in material science, especially in developing new luminescent materials Pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides with aggregation enhanced emission and multi-stimuli-responsive properties.
Synthesis and Characterization of Novel Compounds
Titi et al. (2020) focused on synthesizing, characterizing, and evaluating the bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The structure of these compounds, involving N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, among others, was established through various spectroscopic methods and X-ray crystallography. Their findings underscore the versatility of pyrimidin-2-yl derivatives in creating pharmacologically active compounds Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.
Insecticidal and Antimicrobial Potential
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics, assessing their insecticidal and antibacterial potential. This work highlights the application of these compounds in agricultural sciences and antimicrobial research, indicating their broad-spectrum biological activity Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential.
Mechanism of Action
Pharmacokinetics
- The compound’s lipophilicity affects its absorption. Lipophilic compounds can diffuse easily across cell membranes . It may distribute widely due to its lipophilic nature. Liver enzymes may metabolize it, possibly leading to inactive or active metabolites. It could be excreted via urine or bile.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid are not well-documented in the literature. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are also not well-studied. It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is possible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[(pyrimidin-2-ylamino)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(17)10-4-1-3-9(7-10)8-15-12-13-5-2-6-14-12/h1-7H,8H2,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTHLTZRUGYWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.